molecular formula C4H2F6O B1352325 1,1,1,4,4,4-Hexafluoro-2-butanone CAS No. 400-49-7

1,1,1,4,4,4-Hexafluoro-2-butanone

Cat. No.: B1352325
CAS No.: 400-49-7
M. Wt: 180.05 g/mol
InChI Key: WRTVISAIMBSMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,4,4,4-Hexafluoro-2-butanone is a fluorinated organic compound with the molecular formula C4H2F6O. It is known for its high chemical stability and unique properties, making it valuable in various industrial and scientific applications. This compound is characterized by the presence of six fluorine atoms, which contribute to its distinct chemical behavior.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,4,4,4-Hexafluoro-2-butanone can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluorotrichloroethane with hydrogen to produce 1,1,1,4,4,4-hexafluoro-2,3-dichloro-2-butene. This intermediate is then further reacted with hydrogen to obtain 1,1,1,4,4,4-hexafluoro-2-chloro-2-butene. Finally, gas-phase dehydrochlorination of this compound yields 1,1,1,4,4,4-hexafluoro-2-butyne, which undergoes selective hydrogenation to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high selectivity and conversion rates, ensuring efficient production with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,1,1,4,4,4-Hexafluoro-2-butanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1,1,4,4,4-Hexafluoro-2-butanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,4,4,4-Hexafluoro-2-butanone is unique due to its specific arrangement of fluorine atoms, which imparts high chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds .

Properties

IUPAC Name

1,1,1,4,4,4-hexafluorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6O/c5-3(6,7)1-2(11)4(8,9)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTVISAIMBSMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075240
Record name 3H,3H-Perfluoro-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-49-7
Record name 2-Butanone, 1,1,1,4,4,4-hexafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H,3H-Perfluoro-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,4,4,4-Hexafluoro-2-butanone
Reactant of Route 2
Reactant of Route 2
1,1,1,4,4,4-Hexafluoro-2-butanone
Reactant of Route 3
Reactant of Route 3
1,1,1,4,4,4-Hexafluoro-2-butanone
Reactant of Route 4
Reactant of Route 4
1,1,1,4,4,4-Hexafluoro-2-butanone
Reactant of Route 5
Reactant of Route 5
1,1,1,4,4,4-Hexafluoro-2-butanone
Reactant of Route 6
Reactant of Route 6
1,1,1,4,4,4-Hexafluoro-2-butanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.